2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole ring, a cyano group, and a methoxypropyl side chain, making it an interesting subject for chemical research and industrial applications.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the isoindole ring, followed by the introduction of the amino group and the cyano group. The final step involves the attachment of the methoxypropyl side chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction could lead to amine or alcohol derivatives.
Mechanism of Action
The mechanism by which 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide exerts its effects depends on its interaction with molecular targets. The isoindole ring and functional groups allow it to bind to specific proteins or enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N’-(3-amino-1H-isoindol-1-ylidene)-2-phenoxyacetohydrazide: Another isoindole derivative with different functional groups.
2-(3-amino-1H-isoindol-1-ylidene)-2-ethoxyphenoxyacetamide: Similar structure but with an ethoxyphenoxy group instead of a methoxypropyl group.
Uniqueness
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-21-8-4-7-18-15(20)12(9-16)13-10-5-2-3-6-11(10)14(17)19-13/h2-3,5-6H,4,7-8H2,1H3,(H2,17,19)(H,18,20)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSSBMRDVCQHMR-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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